molecular formula C18H16ClN3O5 B2996072 N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-91-9

N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine

Cat. No. B2996072
CAS RN: 339019-91-9
M. Wt: 389.79
InChI Key: STFJWRJQXBOAKC-NDENLUEZSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a chlorobenzoyl group, a morpholino group, and a nitrophenyl group. These groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorobenzoyl, morpholino, and nitrophenyl groups would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorobenzoyl group might undergo reactions typical of acyl chlorides, while the nitro group on the phenyl ring could potentially be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the potentially charged morpholino group could impact the compound’s solubility in various solvents .

Scientific Research Applications

Nitrosation and Nitroso Compounds

Nitrosation of Amines : The formation of N-nitroso compounds from amines and nitrite has been demonstrated in chemical systems and in the stomach of animals in vivo. This process has implications for understanding carcinogenic nitrosamines formation, relevant to environmental and pharmaceutical chemistry (Lijinsky, 1980). The synthesis and pharmacological activity of various Schiff bases and their transformation into azetidinones highlight the potential of these compounds in developing CNS-active agents, indicating their relevance in neuropharmacology (Thomas et al., 2016).

Schiff Bases and Azetidinones

Schiff Bases as Corrosion Inhibitors : Schiff bases have been investigated for their ability to inhibit the corrosion of mild steel in hydrochloric acid solutions. This research has applications in materials science, particularly in protecting metals against corrosion (Prabhu et al., 2008).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards this compound might pose .

properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c19-15-4-2-1-3-14(15)18(23)27-20-12-13-5-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFJWRJQXBOAKC-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine

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